molecular formula C9H12BrNO3 B13558945 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol

Katalognummer: B13558945
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: HDZXAATXTREVMW-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, a bromine atom, and a methoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution of the bromine atom can result in a variety of substituted phenol derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds with target proteins, while the bromine and methoxy groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • 4-[(1R)-2-Amino-1-hydroxyethyl]-2-(hydroxymethyl)phenol
  • 4-[(1R)-2-Amino-1-hydroxyethyl]-2-(hydroxymethyl)phenol derivatives

Uniqueness

What sets 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol apart from similar compounds is the presence of the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C9H12BrNO3

Molekulargewicht

262.10 g/mol

IUPAC-Name

4-[(1R)-1-amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol

InChI

InChI=1S/C9H12BrNO3/c1-14-8-3-5(7(11)4-12)2-6(10)9(8)13/h2-3,7,12-13H,4,11H2,1H3/t7-/m0/s1

InChI-Schlüssel

HDZXAATXTREVMW-ZETCQYMHSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)[C@H](CO)N)Br)O

Kanonische SMILES

COC1=C(C(=CC(=C1)C(CO)N)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.